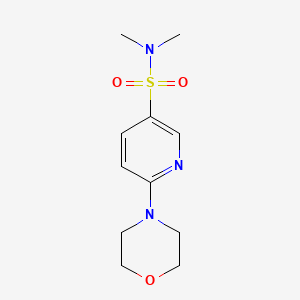
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide, also known as MPDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known to have a variety of pharmacological properties. MPDS has been found to have several applications in biomedical research, including as an inhibitor of certain enzymes and as a tool for studying cellular processes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide is based on its ability to bind to the active site of carbonic anhydrase IX, thereby inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are essential for maintaining the pH balance of cells. The inhibition of carbonic anhydrase IX by N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been shown to lead to a decrease in tumor growth and metastasis in animal models.
Biochemical and Physiological Effects
In addition to its role as a carbonic anhydrase IX inhibitor, N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and tyrosinase. N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide in lab experiments is its specificity for carbonic anhydrase IX. This allows researchers to study the role of this enzyme in various biological processes. However, one of the limitations of using N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide in scientific research. One area of interest is the development of new carbonic anhydrase IX inhibitors based on the structure of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide. Another area of interest is the use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide as a tool for studying the role of carbonic anhydrase IX in other biological processes, such as angiogenesis and apoptosis. Additionally, the potential use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide as a therapeutic agent for cancer and other diseases is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide involves the reaction of 4-morpholinylpyridine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from an appropriate solvent. The yield of the synthesis is typically around 70%.
Applications De Recherche Scientifique
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been extensively used in scientific research as a biochemical tool. It has been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has also been used as a tool for studying the role of carbonic anhydrase IX in tumor growth and metastasis.
Propriétés
IUPAC Name |
N,N-dimethyl-6-morpholin-4-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-13(2)18(15,16)10-3-4-11(12-9-10)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWPIKQVQMKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5823401.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)
![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)



![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)
